4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one
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Overview
Description
4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one is a chemical compound known for its versatile applications, particularly in the field of photoinitiation. It is a derivative of triazine and is characterized by the presence of trichloromethyl groups at the 4 and 6 positions of the triazine ring. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one typically involves the reaction of cyanuric chloride with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by trichloromethyl groups from chloroform .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the trichloromethyl groups to other functional groups such as methyl or methylene groups.
Substitution: The trichloromethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazine derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized triazines .
Scientific Research Applications
4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one has numerous applications in scientific research, including:
Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the production of photoresists and coatings.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Industry: It is used in the manufacture of various industrial products, including adhesives, sealants, and optical materials
Mechanism of Action
The mechanism of action of 4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one primarily involves the generation of reactive species upon exposure to light. When irradiated with UV or visible light, the compound undergoes homolytic cleavage to produce trichloromethyl radicals. These radicals can initiate a variety of chemical reactions, including polymerization and cross-linking, by reacting with other molecules in the system .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 4,6-Bis(trichloromethyl)-2-pyrimidinamine
- 2,4,6-Trichloro-1,3,5-triazine
Uniqueness
4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one is unique due to its high efficiency as a photoinitiator and its ability to generate reactive trichloromethyl radicals upon light exposure. This makes it particularly valuable in applications requiring precise control over chemical reactions, such as in the production of advanced materials and coatings .
Properties
IUPAC Name |
4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl6N3O/c6-4(7,8)1-12-2(5(9,10)11)14-3(15)13-1/h(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBBCEVUANFEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=O)N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275340 |
Source
|
Record name | AC1L1U1C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46426-67-9 |
Source
|
Record name | AC1L1U1C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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